molecular formula C11H12N2O2 B2515343 3-(4-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287315-58-4

3-(4-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2515343
CAS No.: 2287315-58-4
M. Wt: 204.229
InChI Key: LXILFAUXSXMEJR-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)bicyclo[111]pentan-1-amine is a compound that features a bicyclo[111]pentane core with a 4-nitrophenyl group and an amine group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various substituents at the bridgehead positions.

Industrial Production Methods

Large-scale synthesis can be achieved through flow photochemical addition of propellane to diacetyl, which constructs the bicyclo[1.1.1]pentane core efficiently. This method allows for the production of significant quantities of the compound within a short period .

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the amine group.

Major Products

    Oxidation: Products include nitro derivatives or carboxylic acids.

    Reduction: Products include amines or hydroxylamines.

    Substitution: Products include substituted amines or ethers.

Scientific Research Applications

3-(4-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into binding sites that are typically occupied by phenyl rings, thereby modulating the activity of enzymes or receptors. The pathways involved often include those related to signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine is unique due to the presence of both a nitrophenyl group and an amine group on the bicyclo[1.1.1]pentane core. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-nitrophenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-11-5-10(6-11,7-11)8-1-3-9(4-2-8)13(14)15/h1-4H,5-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXILFAUXSXMEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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